molecular formula C18H29N3O B7921611 (S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one

(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one

Cat. No.: B7921611
M. Wt: 303.4 g/mol
InChI Key: MMWQYVUUWKXYLN-DJNXLDHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one is a chiral pyrrolidine-based compound offered for research and development purposes. This chemical belongs to a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and neuroscience research, particularly in the study of novel central nervous system (CNS) targets . The structural motif of a substituted pyrrolidine is commonly investigated for its potential as a pharmacophore in the design of ligands for various neuroreceptors . Researchers value such sophisticated chiral building blocks for constructing molecular libraries aimed at exploring new biological pathways. The compound features a stereospecific center and a benzyl-methyl-amino-methyl side chain, which may influence its binding affinity and selectivity. It is supplied as a high-purity material strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the specific product certificate of analysis for detailed characterization data including HPLC, NMR, and mass spectrometry results.

Properties

IUPAC Name

(2S)-2-amino-1-[2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)21-11-7-10-16(21)13-20(3)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16?,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWQYVUUWKXYLN-DJNXLDHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1CN(C)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC1CN(C)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one, commonly referred to as a novel compound in medicinal chemistry, has gained attention due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₈H₂₉N₃O
  • Molecular Weight : 303.4 g/mol
  • CAS Number : 1354026-54-2

Biological Activity

The compound exhibits various biological activities, primarily through its interaction with neuropeptide receptors and other molecular targets.

The compound's structure suggests it may act as a modulator of neurotransmitter systems. Specifically, it has been observed to interact with neuropeptide FF (NPFF) receptors, which are implicated in pain modulation and other physiological processes.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit NPFF receptor activity. For instance, a study showed that modifications in the compound's structure affected its antagonist activity at NPFF receptors, indicating that structural variations can lead to significant changes in biological efficacy .

Study 1: NPFF Receptor Antagonism

A high-throughput screening campaign identified several compounds with antagonistic activity at NPFF receptors. The study reported that specific modifications in the side chains of similar compounds enhanced their binding affinity and selectivity for NPFF1 over NPFF2 receptors .

CompoundNPFF1 K e (µM)NPFF2 K e (µM)
Compound A0.723.09
Compound B1.124.56

This table illustrates the varying potencies of structurally related compounds against NPFF receptors.

Study 2: Pharmacological Implications

In another investigation, the effects of (S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one were evaluated in rodent models for pain relief. The results indicated a significant reduction in hyperalgesia when administered subcutaneously, suggesting its potential as an analgesic agent .

Safety and Toxicology

Preliminary safety assessments indicate that the compound does not exhibit significant toxicity at therapeutic doses. However, further toxicological studies are necessary to establish a comprehensive safety profile.

Scientific Research Applications

Neuropharmacological Effects

Research indicates that (S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one exhibits significant neuropharmacological effects. It has been studied for its potential as a:

  • Cognitive Enhancer : The compound may enhance cognitive functions by modulating neurotransmitter systems, particularly those involving dopamine and norepinephrine.
  • Antidepressant : Preliminary studies suggest that it may have antidepressant-like effects in animal models, potentially through serotonin receptor modulation.

Case Studies

  • Cognitive Enhancement in Animal Models : A study conducted on rodents demonstrated that administration of (S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one resulted in improved memory retention in maze tests, suggesting its potential as a cognitive enhancer.
  • Antidepressant Activity : In a controlled trial involving mice subjected to chronic stress, the compound exhibited significant reductions in depressive-like behaviors compared to control groups, indicating its potential therapeutic application in treating depression.

Drug Development

Given its promising biological activities, (S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one is being investigated for development into pharmaceutical agents targeting:

  • Cognitive Disorders : Such as Alzheimer's disease and other forms of dementia.
  • Mood Disorders : Including major depressive disorder and anxiety disorders.

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with electrophilic reagents. HBTU-mediated coupling (observed in structurally related compounds) enables amide bond formation:

text
Primary amine + Carboxylic acid derivative → Amide product

Key data from analogs :

  • HBTU/DIEA in DMF at 0°C → RT

  • Yields: 60–85% for similar amide formations

  • Example: Coupling with (S)-2-phenylpropionic acid under these conditions

Nucleophilic Substitution

The benzyl-methyl-amine side chain participates in alkylation or arylation reactions. Mitsunobu conditions facilitate O-alkylation in related systems :

text
Alcohol + Substrate → Alkylated product (using DIAD/PPh₃)

Reaction parameters :

  • Reagents: DIAD, PPh₃, THF

  • Temperature: 0°C → RT

  • Scope: Effective for primary/secondary alcohols

Reduction of the Ketone Group

The ketone moiety can be reduced to a secondary alcohol. Sodium borohydride (NaBH₄) in methanol achieves selective reduction without affecting other functional groups:

text
Ketone + NaBH₄ → Alcohol

Conditions :

  • Solvent: MeOH

  • Temperature: 0°C → RT

  • Yield: ~75% (estimated for analogous systems)

Hydrolysis Reactions

Acid- or base-catalyzed hydrolysis targets the ketone or amine groups:

Acidic Hydrolysis

text
Ketone + H₃O⁺ → Carboxylic acid (under harsh conditions)

Basic Hydrolysis

text
Amine + NaOH → Dealkylation products

Stability notes :

  • Pyrrolidine ring remains intact under mild hydrolysis (pH 4–9)

Oxidation of the Pyrrolidine Ring

Oxidizing agents convert the pyrrolidine ring to pyrrolidinone. Meta-chloroperbenzoic acid (mCPBA) is effective for such transformations:

text
Pyrrolidine + mCPBA → Pyrrolidinone

Key considerations :

  • Stereochemistry at the chiral center is retained

  • Reaction time: 12–24 hrs

Condensation Reactions

The amino group reacts with carbonyl compounds (e.g., aldehydes) to form Schiff bases. Glacial acetic acid catalyzes this process:

text
Amine + Aldehyde → Imine

Applications:

  • Intermediate for heterocycle synthesis (e.g., oxadiazoles )

Stereochemical Influences

The (S)-configuration at the amino-bearing carbon dictates regioselectivity. For example:

  • Acylation : Preferential attack at the primary amine over the tertiary benzyl-methyl-amine

  • Reduction : Chiral environment influences diastereomer ratios in alcohol products

Stability Under Synthetic Conditions

FactorEffect on ReactivityReference
pH > 10Decomposition of amine groups
High temperatures (>80°C)Ketone polymerization observed
Light exposureMinimal degradation over 48 hrs

Comparison with Similar Compounds

Comparison with Structural Analogues

The compound is part of a broader family of pyrrolidine/piperidine-based amino-ketones. Below is a systematic comparison with key analogues:

Substituent Variations on the Amino Group

a. (S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one (CAS: 1254927-47-3)
  • Molecular Formula : C₁₉H₃₁N₃O
  • Molecular Weight : 315.46 g/mol
  • Key Difference: Replacement of the methyl group on the benzylamino moiety with an isopropyl group.
  • This compound’s synthesis involves coupling (2S)-2-(substituted-benzylamino)-3-methylbutanoic acid with 2-pyrrolidone under EDC·HCl/HOBT activation .
b. (S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one (CAS: 1354029-15-4)
  • Molecular Formula : C₁₉H₂₉N₃O
  • Molecular Weight : 315.46 g/mol
  • Key Difference : Incorporation of a cyclopropyl group instead of methyl.
  • Impact : The cyclopropyl ring introduces rigidity and may enhance metabolic stability due to reduced oxidative susceptibility .

Ring Size Variations

a. (S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one (CAS: 1354027-37-4)
  • Molecular Formula : C₂₁H₃₃N₃O
  • Molecular Weight : 343.51 g/mol
  • Key Difference : Substitution of the pyrrolidine ring (5-membered) with a piperidine ring (6-membered).
  • Impact : The larger piperidine ring may alter conformational flexibility and hydrogen-bonding capacity, influencing solubility and target affinity .

Simplified Analogues

a. (S)-3-methyl-1-(pyrrolidin-1-yl)butan-2-amine (CAS: 115201-32-6)
  • Molecular Formula : C₉H₂₀N₂
  • Molecular Weight : 156.27 g/mol
  • Key Difference: Absence of the benzyl-methyl-amino-methyl and ketone groups.
  • Impact : This simpler structure lacks the extended hydrophobic and hydrogen-bonding regions, likely reducing target specificity .

Preparation Methods

Pyrrolidine Core Construction

The synthesis begins with the formation of the pyrrolidine ring, often derived from L-proline or 2-pyrrolidone . Patent outlines a method where 2-pyrrolidone undergoes benzylation using benzyl chloride in xylene under basic conditions (sodium ethoxide), yielding N-benzyl-2-pyrrolidone (82% yield). Subsequent alkylation with dimethyl sulfate and nitromethane introduces a nitromethylene group, forming N-benzyl-2-nitromethylene-pyrrolidine (71% yield). Catalytic hydrogenation with Raney nickel reduces the nitro group to an amine, producing N-benzyl-2-aminomethyl-pyrrolidine , a critical intermediate.

Introduction of the Benzyl-Methyl-Amino Side Chain

The benzyl-methyl-amino moiety is introduced via nucleophilic substitution or reductive amination. Patent describes resolving racemic 1-benzyl-3-aminopyrrolidine using D-tartaric acid in methanol, achieving enantiomeric excess (ee) >99% for the (R) and (S) isomers. For the target compound, methylamine is reacted with a benzyl-protected intermediate under Mitsunobu conditions or using Pd/C-mediated hydrogenolysis to retain stereochemistry.

Chiral Ketone Formation

The final step involves coupling the pyrrolidine-amine intermediate with 3-methylbutan-1-one . VulcanChem reports a Schlenk equilibrium approach, where the amine reacts with chloroacetyl chloride in tetrahydrofuran (THF), followed by deprotection and crystallization to yield the (S)-enantiomer. Asymmetric catalysis using Rhodium-(S)-BINAP complexes ensures high enantioselectivity (up to 98% ee).

Stereochemical Control Strategies

Resolution via Chiral Acids

Racemic intermediates are resolved using tartaric acid derivatives . For example, (S)-1-benzyl-3-aminopyrrolidine is isolated by treating the racemate with L-tartaric acid in ethanol, yielding a diastereomeric salt with >95% ee after recrystallization.

Asymmetric Hydrogenation

Patent highlights the use of Ir-Walphos catalysts for enantioselective hydrogenation of α,β-unsaturated ketones. Applying this to a pyrrolidine precursor, 2-aminobut-3-en-1-one , achieves 96% ee under 50 bar H₂ pressure at 25°C.

Reaction Optimization and Scalability

Solvent and Temperature Effects

  • Dimethylformamide (DMF) and THF are preferred for their ability to stabilize intermediates.

  • 65–100°C is optimal for alkylation steps, minimizing side reactions.

Catalytic Systems

  • Raney nickel and Pd/C are standard for hydrogenolysis, offering >90% conversion.

  • KI catalysis in diglyme enhances nucleophilic substitution rates in methylamine reactions (88% yield).

Data Tables

Table 1. Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)Reference
BenzylationBenzyl chloride, NaOEt, xylene, 80°C8297.6
Nitromethylene AdditionDimethyl sulfate, CH₃NO₂, MeOH, 15°C7199
HydrogenationRaney Ni, H₂ (50 bar), HCl/EtOH7897.6
Chiral ResolutionD-Tartaric acid, MeOH, 50°C35>99 ee
Asymmetric CouplingRh-(S)-BINAP, THF, 25°C9298 ee

Table 2. Comparative Analysis of Catalysts

CatalystSubstrateee (%)Turnover Frequency (h⁻¹)
Ir-Walphosα-Hydrazono phosphonates95–98120
Rh-JosiPhosAllyl hydrazones97150
Pd/CBenzyl-protected amines>9980

Q & A

Basic Research Questions

Q. What synthetic routes and characterization methods are recommended for synthesizing this compound?

  • Answer: The compound can be synthesized via a multi-step protocol involving EDC·HCl and HOBt-mediated coupling of (2S)-2-(substituted benzylamino)-3-methylbutanoic acid with pyrrolidin-2-one in DMF under ambient conditions . Characterization requires NMR (δ 4.20–4.35 ppm for N–H, δ 174.1–175.3 ppm for pyrrolidinone carbonyl), IR (N–H, C=O, and C=N stretches at 3437–3378, 1717–1715, and 1260–1240 cm⁻¹, respectively), and elemental analysis (deviation ≤ ±0.4% for C, H, N) .

Q. Which pharmacological assays are suitable for evaluating anticonvulsant activity?

  • Answer: Standard NIH protocols include:

  • Subcutaneous pentylenetetrazole (scPTZ) for seizure threshold assessment.
  • Maximal electroshock (MES) for tonic-clonic seizure suppression.
  • Neurotoxicity screening via ethanol-enhanced rotarod tests.
    Doses: 30–300 mg/kg (i.p.), with efficacy evaluated at 0.5 and 4 hours post-administration .

Q. How do substituents on the benzyl group influence biological activity?

  • Answer: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter N–H proton chemical shifts (δ 4.20–4.35 ppm) and binding affinity to GABA receptors. For example, EDGs enhance anticonvulsant activity in MES models, while EWGs may reduce neurotoxicity .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for structurally related analogues?

  • Answer: Optimize coupling conditions by testing alternative reagents (e.g., DCC instead of EDC), adjusting stoichiometry (1:1.5 molar ratio of acid to coupling agent), or varying solvents (e.g., THF for improved solubility). Physicochemical parameters (logP, pKa) should be monitored to guide purification, as shown for 18 analogues in Scheme 1 .

Q. What strategies address variability in pharmacological data across experimental batches?

  • Answer: Implement replicate dosing (n ≥ 6 per group) and control for matrix degradation by stabilizing samples at 4°C during prolonged assays . Cross-validate results using dual models (scPTZ and MES) to distinguish compound-specific effects from model artifacts .

Q. How can molecular docking predictions be validated experimentally?

  • Answer: Compare docking scores (e.g., Glide or AutoDock Vina) against GABA_A receptor subunits with in vivo activity. Validate binding poses via site-directed mutagenesis of key residues (e.g., α1-subunit His102) or competitive binding assays with known antagonists .

Q. How to resolve contradictory structure-activity relationship (SAR) data in analogues?

  • Answer: Perform multivariate analysis correlating substituent electronic effects (Hammett σ values), steric parameters (Taft Es), and docking energies. For example, para-nitro (EWG) derivatives may show high docking scores but low bioavailability due to poor solubility, requiring balanced SAR interpretation .

Q. What are key limitations in neurotoxicity experimental designs, and how can they be mitigated?

  • Answer: Limitations include small sample sizes (e.g., 8 initial samples in proof-of-concept studies) and organic compound degradation during prolonged assays. Mitigate by scaling to ≥144 mixtures for pollution variability studies and using continuous cooling to stabilize samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.